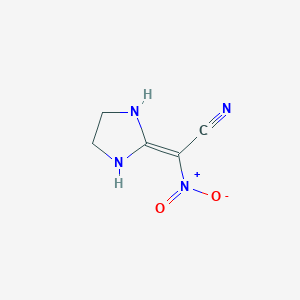

2-imidazolidinylidene(nitro)acetonitrile

Description

2-Imidazolidinylidene(nitro)acetonitrile is a nitrile derivative featuring both a nitro (-NO₂) group and a 2-imidazolidinylidene substituent. This compound combines the reactivity of a nitrile group with the electron-withdrawing nitro moiety and the stabilizing effects of the imidazolidinylidene ring, a structural motif common in N-heterocyclic carbene (NHC) ligands. The nitro group may enhance electrophilicity, making it reactive in nucleophilic additions or cycloadditions, while the imidazolidinylidene moiety could stabilize transition metals or act as a directing group in reactions.

Properties

IUPAC Name |

2-imidazolidin-2-ylidene-2-nitroacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-4(9(10)11)5-7-1-2-8-5/h7-8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXRYVVUPUKDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C(C#N)[N+](=O)[O-])N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Acetonitrile (CH₃CN)

- Physical Properties : Acetonitrile is a colorless, volatile liquid (boiling point: 81–82°C, density: 1.42 g/cm³) with a faint sweet odor. It is highly polar and miscible with water and organic solvents .

- Reactivity: Stable under normal conditions but undergoes hydrolysis in acidic/basic media to form acetamide or acetic acid. Reacts with Grignard reagents to form ketones .

- Applications : Widely used as a solvent in HPLC due to its low viscosity and UV transparency .

- Safety : Flammable (flash point: 12.8°C), toxic via inhalation, and causes severe eye irritation .

Comparison: 2-Imidazolidinylidene(nitro)acetonitrile is expected to have higher molecular weight and density due to the nitro and imidazolidinylidene groups.

Nitroacetonitrile (O₂N-CH₂-CN)

- Physical Properties: A nitro-substituted nitrile with higher reactivity than acetonitrile. Limited data on boiling point, but likely elevated due to polar nitro group.

- Reactivity : The nitro group increases electrophilicity, facilitating nucleophilic attacks. May undergo explosive decomposition under heat or shock.

- Applications : Used in synthesis of heterocycles and explosives.

Comparison : The imidazolidinylidene group in 2-imidazolidinylidene(nitro)acetonitrile likely reduces explosive risks by stabilizing the nitro moiety while retaining reactivity for additions.

NHC-Metal Complexes (e.g., Grubbs II Catalyst)

- Structure : [1,3-bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)ruthenium (Grubbs II) .

- Applications : Olefin metathesis catalyst. The NHC ligand enhances thermal stability and catalytic activity.

- Reactivity : Stable under air and moisture due to robust metal-ligand bonding.

Comparison: Unlike metal-bound NHCs, 2-imidazolidinylidene(nitro)acetonitrile lacks a transition metal but retains the imidazolidinylidene scaffold. This may enable its use as a ligand precursor or organocatalyst.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.